2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
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Overview
Description
2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione is a complex organic compound that features a unique combination of a purine and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione typically involves multiple steps, starting with the preparation of the purine and oxazole precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a purine derivative under basic conditions to form the intermediate, which is then cyclized with an oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactors to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a similar dichlorophenyl group but different core structure.
2-Bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane: Shares the dichlorophenyl group but has a different functional group arrangement.
Uniqueness
2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione is unique due to its combined purine and oxazole ring system, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O3/c1-8-6-21-12-13(19-15(21)25-8)20(2)16(24)22(14(12)23)7-9-3-4-10(17)5-11(9)18/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDVNRMRYGJYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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